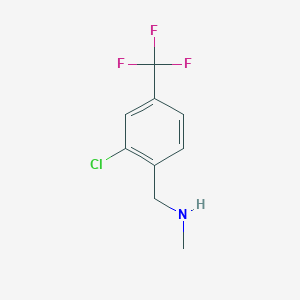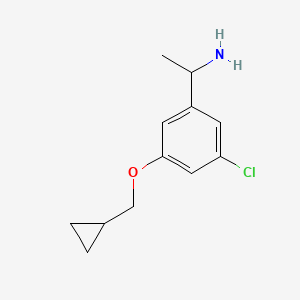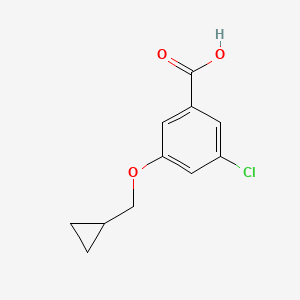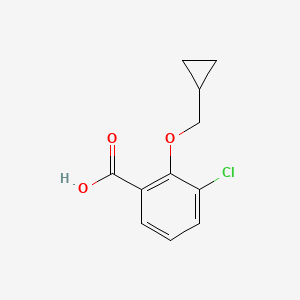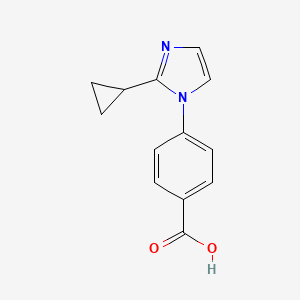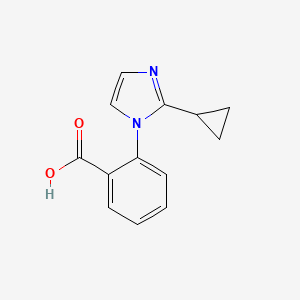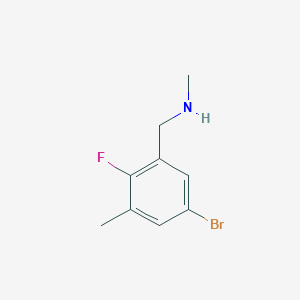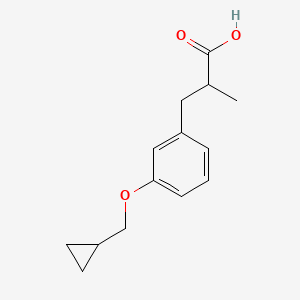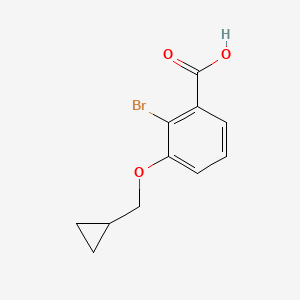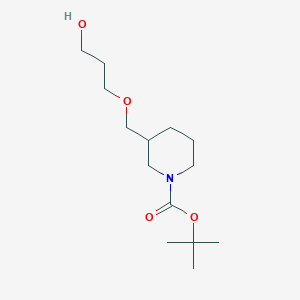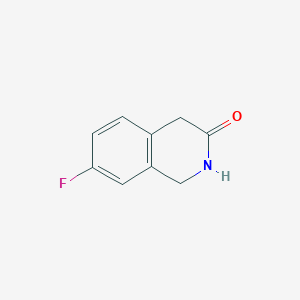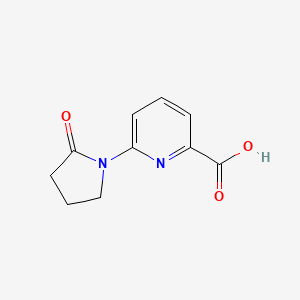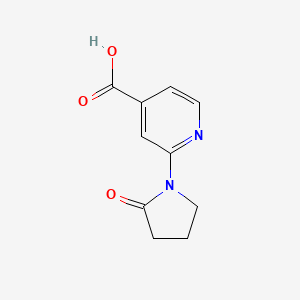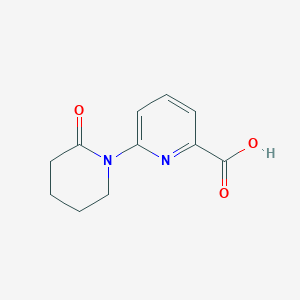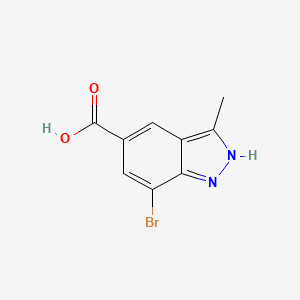
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1H-indazole-5-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-methyl-1H-indazole-5-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Another method involves the cyclization of a suitable precursor, such as 3-methyl-1H-indazole-5-carboxylic acid, with a brominating agent. This method may require the use of a catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions, often in the presence of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学研究应用
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Indazole derivatives have shown activity against various diseases, including cancer, inflammation, and microbial infections.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets. It can serve as a probe to study enzyme inhibition or receptor binding.
Chemical Biology: The compound is used in chemical biology to develop chemical probes for studying biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 7-Bromo-3-methyl-1H-indazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. The bromine atom and carboxylic acid group can interact with the active site of the target protein, leading to inhibition of its activity. The methyl group at the 3rd position can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Similar structure but with bromine at the 5th position.
3-Methyl-1H-indazole-5-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Iodo-3-methyl-1H-indazole-5-carboxylic acid: Similar structure but with iodine instead of bromine.
Uniqueness
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom, methyl group, and carboxylic acid group provides a unique scaffold for the development of new compounds with potential therapeutic applications.
属性
IUPAC Name |
7-bromo-3-methyl-2H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-6-2-5(9(13)14)3-7(10)8(6)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQABMWBQPCKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
